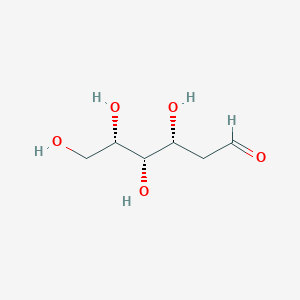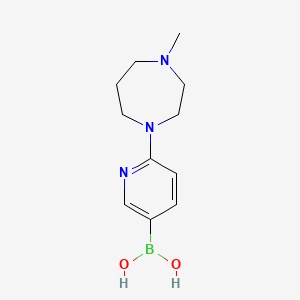
1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenylmethoxy group, and a pyrazolylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrazolylpyrimidine Core: This step involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions to form the pyrazolylpyrimidine core.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the pyrazolylpyrimidine intermediate.
Cyclopentyl Urea Formation: The final step involves the reaction of the intermediate with cyclopentyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenylmethoxy group.
Scientific Research Applications
1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-(2-methoxyphenyl)urea
- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
- 1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea
- 1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea
Uniqueness
1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea |
InChI |
InChI=1S/C20H22N6O2/c27-20(23-16-9-4-5-10-16)24-17-13-21-19(26-12-6-11-22-26)25-18(17)28-14-15-7-2-1-3-8-15/h1-3,6-8,11-13,16H,4-5,9-10,14H2,(H2,23,24,27) |
InChI Key |
SMZYWJKFFPQPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=C(N=C2OCC3=CC=CC=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
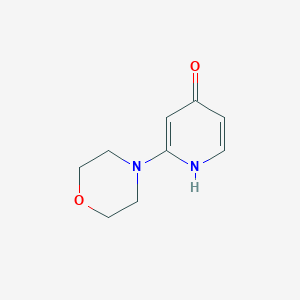

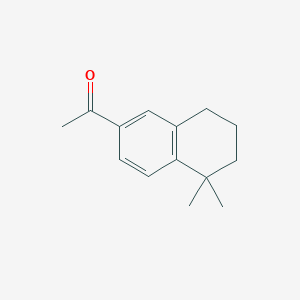
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
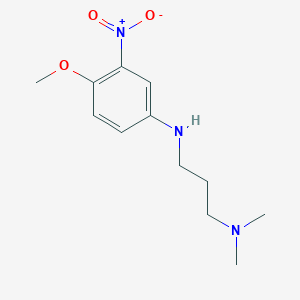

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
